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Compound of Interest

Compound Name: 3-(1H-Pyrrol-1-yl)benzaldehyde

Cat. No.: B143549

This guide provides a detailed 13C NMR characterization of 3-(1H-pyrrol-1-yl)benzaldehyde,
presenting experimental data in comparison to related structures. It is intended for researchers,
scientists, and professionals in the field of drug development and chemical analysis.

Comparative Analysis of 13C NMR Data

The 13C NMR spectrum of 3-(1H-pyrrol-1-yl)benzaldehyde in DMSO-d6 exhibits
characteristic signals for both the benzaldehyde and pyrrole moieties. A comparison with the
spectra of benzaldehyde and N-phenylpyrrole allows for a clear assignment of the observed
chemical shifts. The data highlights the electronic effects of the pyrrole substituent on the
benzaldehyde ring.
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Aromatic/Heter
Compound Solvent Aldehyde C=0 oaromatic Other Carbons
Carbons

159.8, 137.6,
DMSO-d6 193.0 130.3, 122.5, 55.4
121.0, 112.9

3-(1H-pyrrol-1-
yh)benzaldehyde

136.5 (C-1),

134.4 (C-4),
Benzaldehyde CDCI3 192.3 129.0 (C-3, C-5), -

129.7 (C-2, C-6)

(1]

Pyrrole: ~120 (C-

2, C-5), ~110 (C-
N-phenylpyrrole - - -

3, C-4); Phenyl:

variable

Note: Chemical shifts (8) are reported in parts per million (ppm). Data for N-phenylpyrrole is
approximated from typical values for N-substituted pyrroles.

Experimental Protocol

The following provides a general procedure for acquiring 13C NMR spectra, similar to the
conditions under which the data for 3-(1H-pyrrol-1-yl)benzaldehyde was likely obtained.

Sample Preparation:

o Approximately 10-20 mg of the solid sample, 3-(1H-pyrrol-1-yl)benzaldehyde, is accurately
weighed.

e The sample is dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide
(DMSO-d6).

e The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:
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e Spectrometer: A 400 MHz (or higher field) NMR spectrometer is used.

e Nucleus: 13C

e Mode: Proton-decoupled

e Solvent: DMSO-d6

e Temperature: Standard probe temperature (e.g., 298 K)

+ Reference: The solvent signal of DMSO-d6 (d = 39.5 ppm) is used as an internal reference.
o Pulse Program: A standard single-pulse excitation with proton decoupling is employed.

e Acquisition Parameters: Typical parameters include a spectral width of ~240 ppm, a sufficient
number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more, depending on
sample concentration), and a relaxation delay of 2-5 seconds.

Data Processing:

e The acquired Free Induction Decay (FID) is Fourier transformed.

e Phase correction and baseline correction are applied to the resulting spectrum.
o Chemical shifts are referenced to the solvent peak.

Visualization of Structural Relationships

The following diagram illustrates the structural components of 3-(1H-pyrrol-1-
yl)benzaldehyde, highlighting its relationship to the parent compounds, benzaldehyde and
pyrrole.
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Structural Relationship of 3-(1H-pyrrol-1-yl)benzaldehyde
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Structural components of the target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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